N-hydroxy-2-(naphthalen-2-yloxy)ethanimidamide
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Overview
Description
N-hydroxy-2-(naphthalen-2-yloxy)ethanimidamide: is a chemical compound with the molecular formula C12H12N2O2. It is a derivative of naphthalene and contains functional groups such as hydroxyl and imidamide
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with naphthalen-2-ol and ethanimidamide.
Reaction Steps: The reaction involves the formation of an intermediate compound through the reaction of naphthalen-2-ol with chloroacetic acid to form 2-(naphthalen-2-yloxy)acetic acid. This intermediate is then reacted with hydroxylamine to produce the final product.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the formation of the desired product.
Industrial Production Methods:
Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and using continuous flow processes to ensure consistent quality and yield.
Purification: The compound is purified using techniques such as recrystallization, distillation, or chromatography to remove impurities and obtain a high-purity product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Substitution reactions can occur at the hydroxyl or imidamide groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation Reagents: Common reagents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction Reagents: Typical reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: Various alkyl halides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of naphthalene-2-carboxylic acid derivatives.
Reduction Products: Reduction can produce naphthalen-2-ylhydroxylamine derivatives.
Substitution Products: Substitution reactions can yield a variety of alkylated or aminated derivatives.
Scientific Research Applications
Chemistry: N-hydroxy-2-(naphthalen-2-yloxy)ethanimidamide is used in the synthesis of heterocyclic compounds, which are important in the development of new pharmaceuticals and materials. Biology: The compound is used in biological studies to investigate its potential as an antimicrobial agent, particularly against Helicobacter pylori. Medicine: Research is ongoing to explore its use in the treatment of various diseases, including infections and inflammatory conditions. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-hydroxy-2-(naphthalen-2-yloxy)ethanimidamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and imidamide groups play a crucial role in these interactions, leading to the modulation of biological pathways and cellular processes.
Comparison with Similar Compounds
N-hydroxy-2-(naphthalen-2-yloxy)acetamide: This compound is structurally similar but lacks the ethanimidamide group.
2-(Naphthalen-2-yloxy)acetic acid: This compound is a precursor in the synthesis of N-hydroxy-2-(naphthalen-2-yloxy)ethanimidamide.
N-hydroxy-2-(naphthalen-2-yloxy)ethanamide: This compound has a similar structure but with a different functional group.
Uniqueness: this compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological activities.
Properties
IUPAC Name |
N'-hydroxy-2-naphthalen-2-yloxyethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c13-12(14-15)8-16-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,15H,8H2,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSSGLYFMZVCIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884504-66-9 |
Source
|
Record name | N-Hydroxy-2-(2-naphthalenyloxy)ethanimidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=884504-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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